

Bemitradine: A Technical Overview of its Chemical Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: Bemitradine

Cat. No.: B1667927

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For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Bemitradine (formerly SC-33643) is a triazolopyrimidine derivative that exhibits potent thiazide-like diuretic and renal vasodilator effects.[1] Its primary mechanism of action involves the inhibition of sodium reabsorption in the distal renal tubules, leading to increased natriuresis and diuresis.[2] Additionally, it induces renal vasodilation, which contributes to a reduction in peripheral vascular resistance and blood pressure.[2] Despite promising preclinical efficacy as an antihypertensive agent, the clinical development of **bemitradine** was discontinued. This decision was made following long-term studies in rodent models which revealed non-genotoxic carcinogenicity, precluding its advancement as a therapeutic agent.[1] This document provides a comprehensive technical summary of **bemitradine**'s chemical structure, physicochemical properties, pharmacological action, and the key experimental findings that defined its biological profile.

Chemical Identity and Structure

Bemitradine is chemically identified as 8-(2-ethoxyethyl)-7-phenyl-[2][3][4]triazolo[1,5-c]pyrimidin-5-amine.[3] Its structure is characterized by a fused triazolopyrimidine ring system with phenyl and ethoxyethyl substituents.

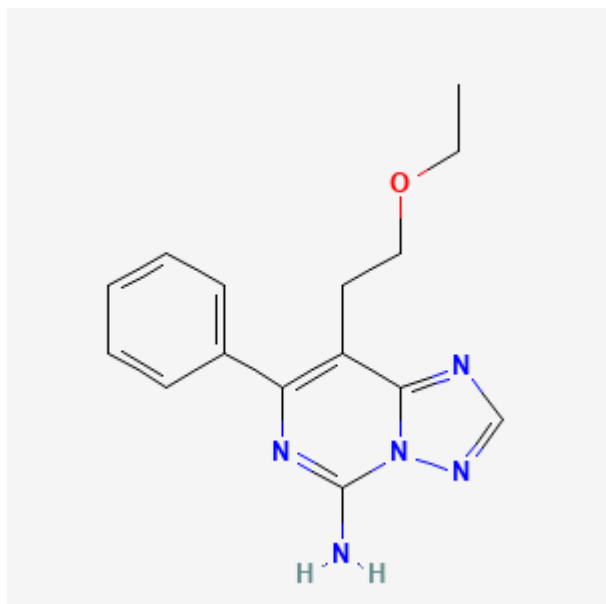


Figure 1: 2D Chemical Structure of **Bemitradine**. (Image courtesy of PubChem CID 55784)

The key chemical identifiers for **bemitradine** are summarized in the table below for ease of reference.

Identifier	Value
IUPAC Name	8-(2-ethoxyethyl)-7-phenyl-[2][3][4]triazolo[1,5-c]pyrimidin-5-amine[3]
CAS Number	88133-11-3[3]
Molecular Formula	C ₁₅ H ₁₇ N ₅ O[5]
Molecular Weight	283.33 g/mol [5]
Canonical SMILES	CCOCCC1=C(N=C(N2C1=NC=N2)N)C3=CC=CC=C3[3]
InChI Key	OZSPQIXKOVJJGE-UHFFFAOYSA-N[3]
InChI	InChI=1S/C15H17N5O/c1-2-21-9-8-12-13(11-6-4-3-5-7-11)19-15(16)20-14(12)17-10-18-20/h3-7,10H,2,8-9H2,1H3,(H2,16,19)[3]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of **bemitradine** are not extensively available in the public domain. The following table summarizes the available qualitative and computationally predicted data.

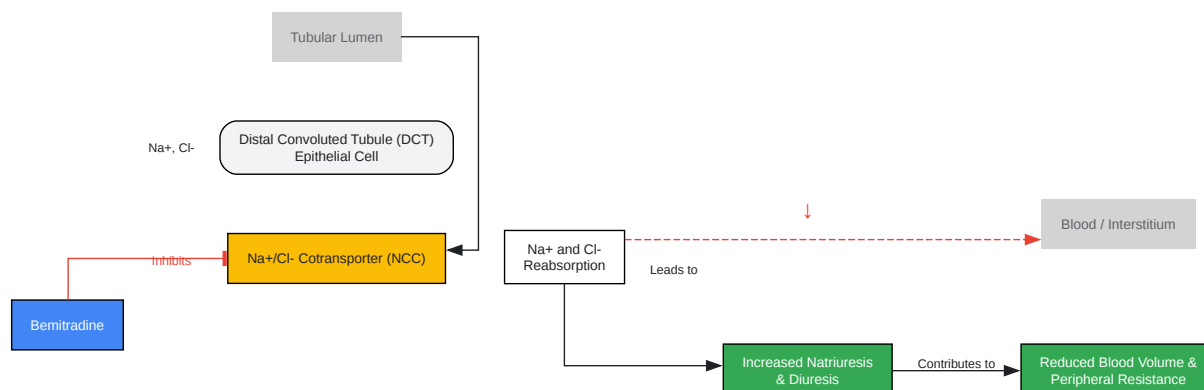
Property	Value/Description
Physical Form	Solid powder[2]
Solubility	Soluble in DMSO[2]
logP (XlogP3)	1.9 (Computed)[3]
pKa	Data not available
Melting Point	Data not available
Boiling Point	Data not available

Pharmacology and Mechanism of Action

Bemitradine functions through a dual mechanism as a diuretic and a vasodilator.[2] Its primary pharmacological action is consistent with that of thiazide-like diuretics, which target the distal convoluted tubule (DCT) of the nephron.

- **Diuretic Effect:** **Bemitradine** inhibits the Na^+/Cl^- cotransporter in the DCT.[6] This action blocks the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream, leading to an increase in their excretion.[3] The resulting osmotic pressure change promotes the excretion of water (diuresis), reducing extracellular fluid and plasma volume.[6]
- **Antihypertensive Effect:** The initial reduction in blood pressure is attributed to the decrease in cardiac output resulting from lower plasma volume.[6] Chronically, thiazide-like diuretics are thought to lower blood pressure by reducing total peripheral resistance, although the exact mechanism for this vasodilatory effect is not fully elucidated.[6] **Bemitradine** is specifically noted to be a renal vasodilator, which directly contributes to lowering peripheral vascular resistance.[1]

The signaling pathway for **bemitradine**'s primary diuretic action is illustrated below.



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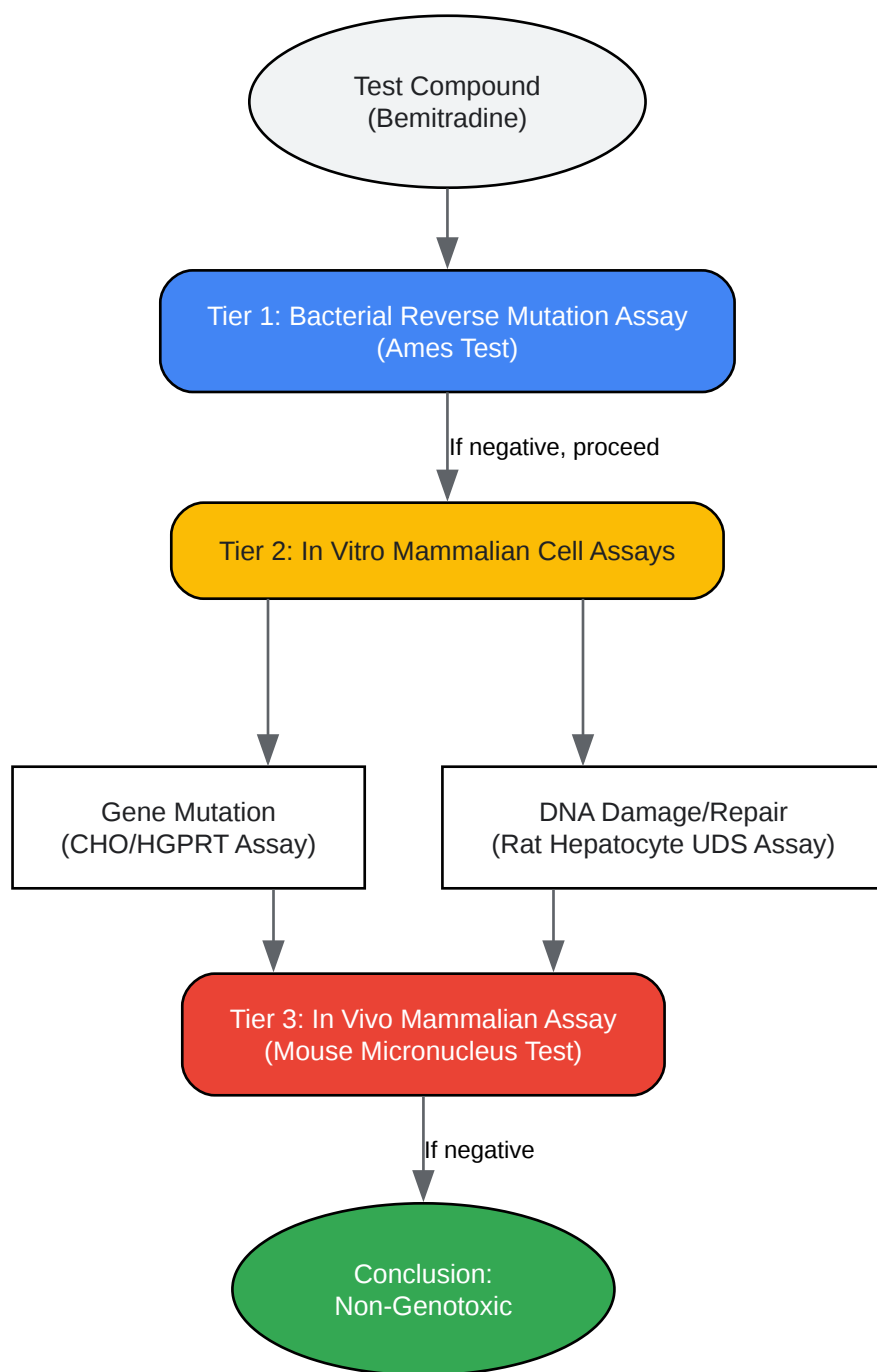
Bemitradine's mechanism of diuretic action.

Experimental Protocols: Genotoxicity and Carcinogenicity Assessment

Bemitradine and its primary metabolite, desethyl**bemitradine**, were evaluated in a battery of genotoxicity assays and were found to be non-genotoxic. However, a long-term bioassay revealed its activity as a non-genotoxic carcinogen, specifically a tumor promoter. The standard methodologies for the key assays performed are outlined below.

Genotoxicity Testing Workflow

A typical workflow for evaluating the genotoxic potential of a compound involves a tiered approach, starting with in vitro bacterial assays and progressing to in vitro and in vivo mammalian systems.



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- To cite this document: BenchChem. [Bemitrادين: A Technical Overview of its Chemical Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667927#bemitrادين-chemical-structure-and-properties]

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